2-Amino-4-methylthiazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Pharmaceutical Building Block

The presence of both an amine and a thiazole ring in AMT hydrochloride makes it an attractive candidate for the synthesis of various heterocyclic compounds, which are a fundamental structural motif in many biologically active molecules. Studies have shown its potential as a building block for the synthesis of novel anticonvulsant agents [].

Role in Chemical Biology Research

AMT hydrochloride has been used as a chemical probe to study the activity of enzymes involved in thiamine (vitamin B1) metabolism. These enzymes play a crucial role in various biological processes, and understanding their function can be valuable for developing new therapeutic strategies. Studies have demonstrated the ability of AMT hydrochloride to inhibit the activity of thiaminase enzymes, suggesting its potential as a tool for investigating thiamine deficiency and related disorders [].

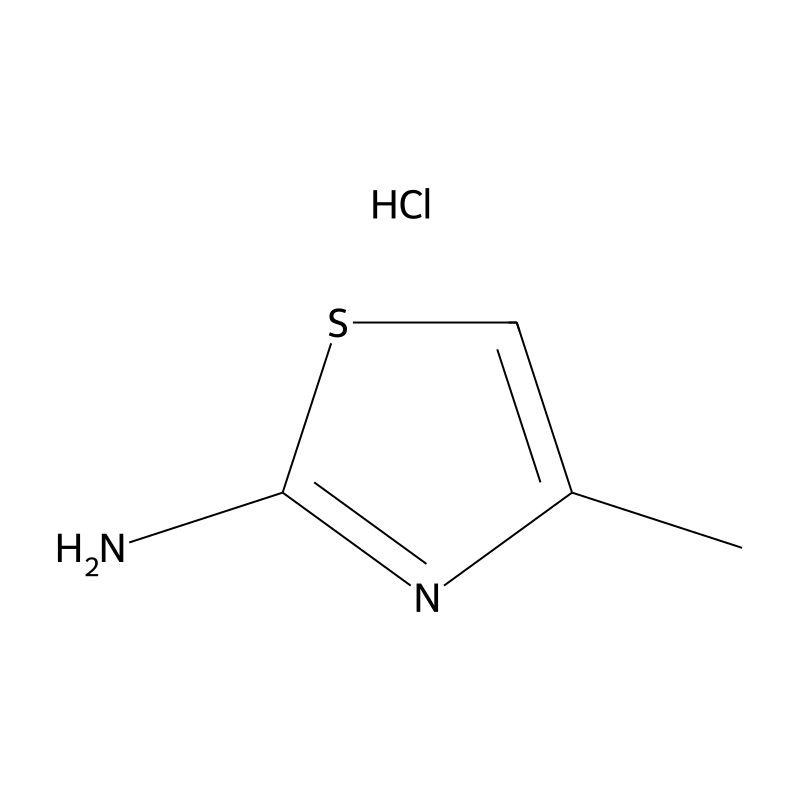

2-Amino-4-methylthiazole hydrochloride is a heterocyclic compound with the molecular formula C4H6N2S·HCl and a molecular weight of 150.62 g/mol. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in pharmaceuticals and agrochemicals due to its biological activity and ability to undergo various

- Due to its structural similarity to certain psychoactive compounds, AMT hydrochloride has been associated with safety concerns and potential for abuse [].

- Studies suggest that AMT hydrochloride may have hallucinogenic properties [].

- Important Safety Note: AMT hydrochloride should only be handled by trained professionals in a controlled laboratory setting, following strict safety protocols due to its potential hazards [].

Additional Information

- Due to safety concerns, research on AMT hydrochloride is limited.

- Further information on AMT hydrochloride may be available in scientific databases that require login and/or are subscription-based.

- It is important to consult with a qualified scientist or medical professional for any detailed questions regarding AMT hydrochloride.

- Formation of Schiff Bases: Under mild conditions, it can react with aromatic aldehydes to form Schiff bases, which are important intermediates in organic synthesis .

- Nitration and Acetylation: The compound can undergo nitration to yield nitro derivatives, which can subsequently be reduced to amino compounds or acetylated to form acetyl derivatives .

- Hydrolysis: It can undergo hydrolysis under specific conditions, leading to the formation of various thiazole derivatives .

2-Amino-4-methylthiazole hydrochloride exhibits significant biological activities, including:

- Antimicrobial Properties: It has been shown to possess antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Antitumor Activity: Research indicates that derivatives of 2-amino-4-methylthiazole may exhibit antitumor properties, contributing to cancer treatment strategies .

- Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated .

The synthesis of 2-amino-4-methylthiazole hydrochloride can be achieved through several methods:

- From Acetaldehyde and Carbamimidothioic Acid: This method involves the reaction of acetaldehyde with carbamimidothioic acid under controlled conditions, yielding the target compound with a high yield .

- Using Thiourea and Methyl Carbonyl: A mixture of thiourea and methyl carbonyl in the presence of N-iodo-succinimide in ethanol can also produce 2-amino-4-methylthiazole hydrochloride .

- Alternative Routes: Various synthetic routes have been documented, including reactions involving different thiazole precursors and reagents under specific conditions to optimize yield and purity .

Due to its unique properties, 2-amino-4-methylthiazole hydrochloride finds applications in several fields:

- Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceutical agents, particularly those targeting microbial infections and cancer.

- Agriculture: The compound is utilized in developing agrochemicals that enhance crop protection against pathogens.

- Chemical Research: It is employed as an intermediate in organic synthesis for creating complex molecules in research laboratories.

Studies on the interactions of 2-amino-4-methylthiazole hydrochloride with other compounds reveal its potential synergistic effects. For instance:

- Combination Therapies: When combined with other antimicrobial agents, it may enhance efficacy against resistant bacterial strains.

- Enzyme Interaction: Investigations into its inhibitory effects on specific enzymes have shown promise for therapeutic applications in metabolic disorders .

Several compounds share structural similarities with 2-amino-4-methylthiazole hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Amino-5-methylthiazole | C4H6N2S | Exhibits similar biological activities but differs in substituents. |

| 2-Aminothiazole | C3H4N2S | A simpler structure; less potent antimicrobial activity compared to 2-amino-4-methylthiazole. |

| 4-Methylthiazole | C4H5NS | Lacks the amino group; primarily used as a flavoring agent rather than for medicinal purposes. |

| 5-Methylthiazole | C4H5NS | Similar structure but different position of the methyl group; used in agricultural applications. |

The uniqueness of 2-amino-4-methylthiazole hydrochloride lies in its specific amino substitution on the thiazole ring, enhancing its biological activity compared to other thiazoles.

2-Amino-4-methylthiazole hydrochloride belongs to the thiazole family, a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is $$ \text{C}4\text{H}6\text{N}_2\text{S} \cdot \text{HCl} $$, with a molecular weight of 150.63 g/mol. The compound is classified as a monohydrochloride salt derived from the parent heterocyclic amine, 2-amino-4-methylthiazole.

Systematic IUPAC Name: 4-Methyl-1,3-thiazol-2-amine hydrochloride.

Common Synonyms:

Historical Context in Heterocyclic Chemistry

Thiazoles were first synthesized in the late 19th century via the Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides. The discovery of 2-amino-4-methylthiazole hydrochloride emerged from efforts to modify thiazole scaffolds for enhanced stability and solubility in pharmaceutical applications. Its hydrochloride form became prominent in the mid-20th century as a key intermediate in synthetic organic chemistry, particularly in the development of antimicrobial agents and kinase inhibitors.

Significance in Chemical Research

This compound is pivotal in:

- Pharmaceutical Development: Serves as a precursor for drugs targeting neurological disorders and anti-inflammatory agents.

- Agricultural Chemistry: Used in synthesizing fungicides and growth regulators.

- Materials Science: Explored for its electronic properties in conductive polymers.

- Analytical Chemistry: Acts as a chromatographic standard due to its defined spectral properties.

Identification Parameters

CAS Registry Number and MDL Number

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 6142-15-0 | |

| MDL Number | MFCD00035214 |

IUPAC and Common Names

| Name Type | Value | Source |

|---|---|---|

| IUPAC Name | 4-Methyl-1,3-thiazol-2-amine hydrochloride | |

| Common Name | 2-Amino-4-methylthiazole hydrochloride |

Database Reference Codes

| Database | Reference Code | Source |

|---|---|---|

| PubChem CID | 80240 | |

| Beilstein Registry | 3684674 | |

| ChemSpider ID | 72394 |

2-Amino-4-methylthiazole hydrochloride presents as a white to almost white powder to crystal at room temperature [1] [2] [3] [4]. The compound exists in a solid physical state at 20°C [2] [4] [5], exhibiting a crystalline powder form that can transition to crystal morphology depending on purification and storage conditions [2] [4] [6]. The compound demonstrates consistent appearance characteristics across multiple supplier specifications, maintaining its characteristic white coloration and crystalline nature under appropriate storage conditions.

Melting Point and Thermal Characteristics

The compound exhibits a melting point of 173°C [1] [2] [3], with a documented melting point range of 170.0 to 174.0°C [2] [4]. This thermal property has been confirmed through multiple analytical methods including High Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy [2] [4]. The compound demonstrates heat sensitivity [7] [8], requiring careful temperature control during storage and handling. Under normal conditions, the compound maintains thermal stability [9], though it exhibits sensitivity to elevated temperatures that necessitate storage below 15°C for optimal preservation [2] [4] [10].

| Parameter | Value | Method/Notes | References |

|---|---|---|---|

| Melting Point | 173°C | Literature value | [1] [2] [3] |

| Melting Point Range | 170.0 - 174.0°C | HPLC/NMR confirmed | [2] [4] |

| Temperature Sensitivity | Heat sensitive | Requires storage <15°C | [7] [8] |

| Thermal Stability | Stable under normal conditions | Stable in cool, dry conditions | [9] |

Solubility Profile

Aqueous Solubility

2-Amino-4-methylthiazole hydrochloride demonstrates almost transparent solubility in water [1] [3]. The hydrochloride salt formation significantly enhances the aqueous solubility characteristics compared to the free base compound. This enhanced water solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates dissolution in polar aqueous environments through ion-dipole interactions and hydrogen bonding mechanisms.

Organic Solvent Compatibility

The compound exhibits confirmed solubility in methanol [7] [8], indicating good compatibility with polar protic organic solvents. Based on structural analysis and related thiazole compounds, the substance likely demonstrates solubility in ethanol and other polar organic solvents [11] [12]. The presence of the amino group and the hydrochloride salt formation contribute to favorable interactions with polar solvents, though comprehensive solubility data in a broader range of organic solvents requires further investigation.

| Solvent | Solubility | Notes | References |

|---|---|---|---|

| Water | Almost transparent/soluble | Hydrochloride form enhances water solubility | [1] [3] |

| Methanol | Soluble | Confirmed solubility | [7] [8] |

| Ethanol | Likely soluble | Inferred from base compound | [11] [12] |

| Polar Solvents | Good solubility expected | Due to hydrochloride salt formation |

Hygroscopic Properties

The compound exhibits hygroscopic properties [2] [4] [10], demonstrating a tendency to absorb moisture from the surrounding atmosphere. This characteristic necessitates careful handling and storage protocols to prevent moisture uptake, which could potentially affect the compound's stability and purity. The hygroscopic nature is consistent with the presence of the amino group and the hydrochloride salt formation, both of which can facilitate hydrogen bonding with atmospheric water molecules.

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant